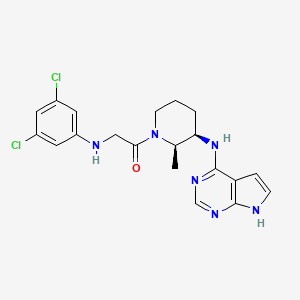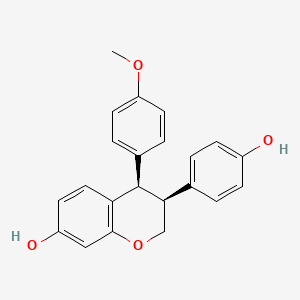
Triphen diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphen diol can be synthesized through various chemical reactions involving phenol derivatives. One common method involves the reaction of phenol with formaldehyde and subsequent reduction to form the diol. The reaction conditions typically include acidic or basic catalysts to facilitate the formation of the diol structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where phenol and formaldehyde are reacted under controlled conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Triphen diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: This compound can participate in substitution reactions where one or more hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Triphen diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes, particularly apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent, particularly against pancreatic cancer and cholangiocarcinoma.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
Triphen diol exerts its effects primarily through the induction of apoptosis in cancer cells. It activates both caspase-dependent and caspase-independent pathways, leading to programmed cell death. The compound targets various molecular pathways involved in cell survival and apoptosis, making it a potent anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perphenazine-dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
Uniqueness
Triphen diol is unique due to its dual mechanism of inducing apoptosis through both caspase-mediated and caspase-independent pathways. This dual action makes it particularly effective against certain types of cancer cells, such as those in pancreatic cancer and cholangiocarcinoma .
Propriétés
Formule moléculaire |
C22H20O4 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m1/s1 |
Clé InChI |
KQCJZAUNKSGEFM-IFMALSPDSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H]2[C@H](COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
SMILES canonique |
COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


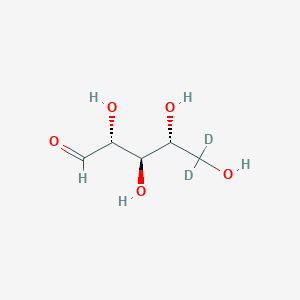
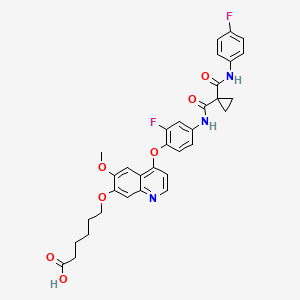
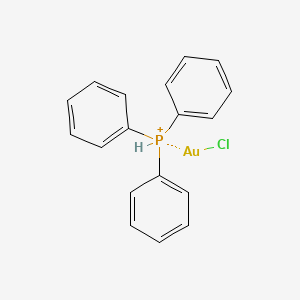
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)

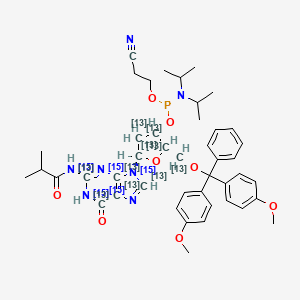
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
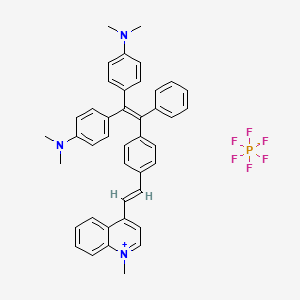
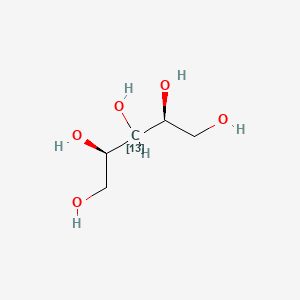
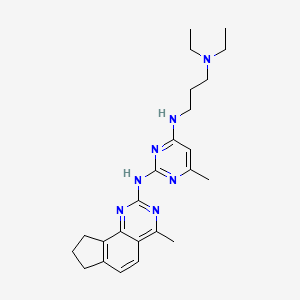
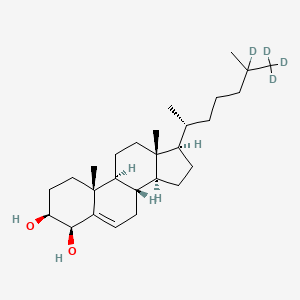
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
